6-Ethoxyquinoline-4-carboxylic acid

CAS No.: 525-39-3

Cat. No.: VC15966687

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 525-39-3 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 6-ethoxyquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-2-16-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15) |

| Standard InChI Key | SUCSQKWIHAXNTM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=CN=C2C=C1)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

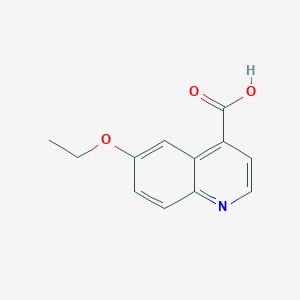

6-Ethoxyquinoline-4-carboxylic acid features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethoxy group (–OCH₂CH₃) is substituted at the 6-position, while the carboxylic acid (–COOH) resides at the 4-position (Figure 1) . This arrangement creates distinct electronic and steric effects:

-

Electron-donating ethoxy group: Enhances resonance stabilization of the quinoline ring, influencing reactivity at adjacent positions.

-

Carboxylic acid functionality: Introduces acidity (pKa ≈ 4.2–4.8) and enables hydrogen bonding, critical for interactions with biological targets .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₁NO₃ | |

| Molecular weight | 217.22 g/mol | |

| CAS number | 525-39-3 | |

| SMILES notation | CCOC₁=CC₂=C(C=C₁)N=C(C=C₂)C(=O)O | |

| Solubility (water) | Low (hydrophobic core) |

Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

-

Carboxylic acid: Participates in acid-base reactions, esterification, and amide formation. Under basic conditions, deprotonation yields a carboxylate anion, enhancing solubility .

-

Ethoxy group: Susceptible to hydrolysis under acidic or alkaline conditions, forming 6-hydroxyquinoline-4-carboxylic acid .

-

Quinoline ring: Undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich aromatic regions .

Synthesis Methodologies

Doebner-Modified Three-Component Reaction

A scalable synthesis involves a one-pot reaction modeled after the Doebner reaction, utilizing:

-

Aniline derivatives: Electron-deficient anilines (e.g., 6-ethoxyaniline) as nitrogen sources.

-

Aldehydes: Aromatic aldehydes (e.g., benzaldehyde) for quinoline ring formation.

-

Pyruvic acid: Introduces the carboxylic acid group via condensation .

Mechanistic Insights:

-

Imine formation: Aniline and aldehyde condense to form an imine intermediate.

-

Cyclization: Pyruvic acid reacts with the imine, yielding dihydroquinoline.

-

Oxidation: Spontaneous air oxidation or hydrogen transfer converts dihydroquinoline to the aromatic quinoline .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 65°C | 72–78% |

| Solvent | Acetonitrile/ethanol | - |

| Catalyst | None (uncatalyzed) | - |

| Reaction time | 20–24 hours | - |

This method achieves gram-scale production (up to 370 g) with minimal byproducts, making it industrially viable .

Pfitzinger Reaction Adaptations

Alternative routes employ the Pfitzinger reaction, where isatin derivatives react with ketones in alkaline conditions to form quinoline-4-carboxylic acids . For 6-ethoxy variants, ethoxy-substituted isatins may serve as precursors, though this approach requires stringent control over oxidation states .

Biological Activities and Applications

Antibacterial Properties

Structural analogs demonstrate broad-spectrum activity against Bacillus subtilis and Escherichia coli. The carboxylic acid group facilitates membrane disruption, while the ethoxy moiety may hinder efflux pump mechanisms . For example, 2,3-diphenyl-6-sulfanilamidoquinoline-4-carboxylic acid inhibited E. coli at MIC values of 12.5 µg/mL .

Drug Discovery Scaffold

The compound’s modular structure allows for derivatization:

-

Amide formation: Coupling with amines produces prodrugs with improved bioavailability.

-

Metal chelation: The quinoline nitrogen and carboxylate enable coordination with transition metals, relevant in anticancer therapies .

Comparative Analysis of Quinoline Carboxylic Acids

Table 3: Structural and Functional Comparison

The ethoxy group confers greater lipophilicity compared to hydroxylated analogs, potentially enhancing blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume